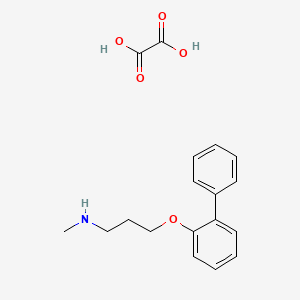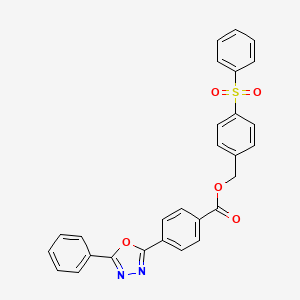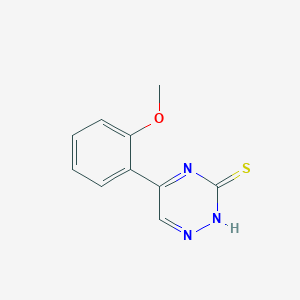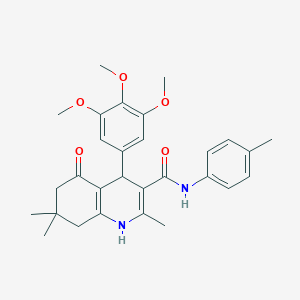![molecular formula C18H26BrNO5 B4095762 N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4095762.png)
N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate
Overview
Description
“N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate” is a complex organic compound. It contains a cyclopentanamine group, which is a cyclopentane ring with an amine (-NH2) substituent. It also has a propyl group (a three-carbon chain) attached to the amine. Further along the chain, there’s a phenoxy group, which is a benzene ring attached through an oxygen atom. This benzene ring is disubstituted with bromine and methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopentanamine ring, the introduction of the propyl chain, and the attachment of the bromo-dimethylphenoxy group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopentanamine ring, the propyl chain, and the bromo-dimethylphenoxy group. The bromine atom would add significant weight to the molecule, and the presence of the aromatic ring could lead to interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amine group, which can act as a nucleophile or base. The aromatic ring might also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom would likely make it relatively heavy and possibly quite polar. The aromatic ring and the amine group could contribute to its solubility in polar solvents .Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its effect would depend on its interactions with biological molecules. The amine group might form hydrogen bonds with other molecules, and the aromatic ring could have pi-stacking interactions with aromatic amino acids .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.C2H2O4/c1-12-10-13(2)16(15(17)11-12)19-9-5-8-18-14-6-3-4-7-14;3-1(4)2(5)6/h10-11,14,18H,3-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWRZQAPEFXINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCNC2CCCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B4095684.png)
![{4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B4095690.png)
![3-nitro-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4095692.png)
![N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4095706.png)
![2-[3-(2-bromo-4-chlorophenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4095714.png)
![N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4095719.png)




![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-methoxypropanamide](/img/structure/B4095768.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4095772.png)
![N-[3-(2,6-dimethoxyphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4095774.png)

